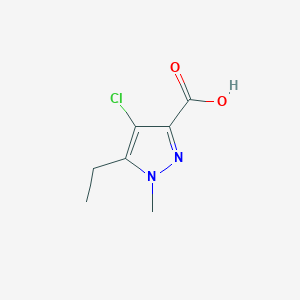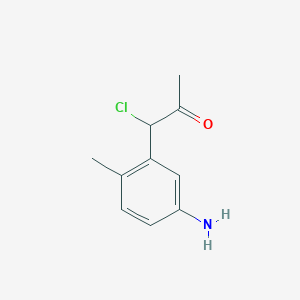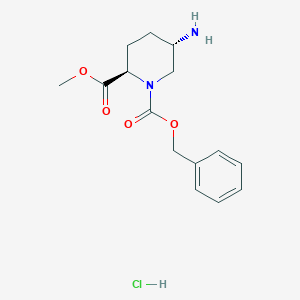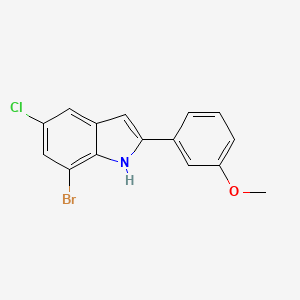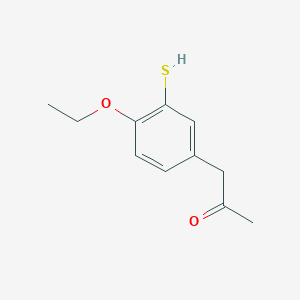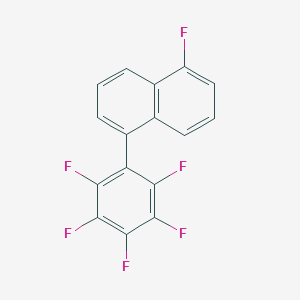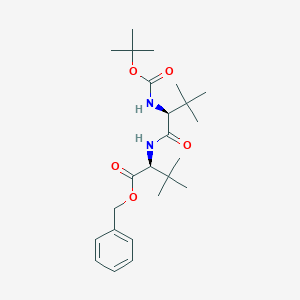
Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate is a complex organic compound featuring a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group is known for its stability under acidic conditions and its ease of removal under mildly basic conditions, making it a popular choice for protecting amines during multi-step synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Coupling Reaction: The protected amino acid is then coupled with another amino acid or peptide using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like thionyl chloride (SOCl₂) or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound often involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and fewer by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The Boc group can be removed under mildly basic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: The Boc group is typically removed using trifluoroacetic acid (TFA) in dichloromethane.
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Free amine
Wissenschaftliche Forschungsanwendungen
Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly peptides and peptidomimetics.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate primarily involves its role as a protecting group. The Boc group stabilizes the amino group, preventing unwanted side reactions during multi-step synthesis. Upon completion of the desired reactions, the Boc group can be selectively removed under mildly basic conditions, revealing the free amine for further functionalization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanamido)-3-methylbutanoate
- Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3-ethylbutanamido)-3-ethylbutanoate
Uniqueness
The uniqueness of Benzyl (S)-2-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanamido)-3,3-dimethylbutanoate lies in its specific structural features, such as the presence of two tert-butyl groups, which provide steric hindrance and enhance the stability of the compound. This makes it particularly useful in applications requiring high stability and selectivity.
Eigenschaften
Molekularformel |
C24H38N2O5 |
|---|---|
Molekulargewicht |
434.6 g/mol |
IUPAC-Name |
benzyl (2S)-2-[[(2S)-3,3-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]-3,3-dimethylbutanoate |
InChI |
InChI=1S/C24H38N2O5/c1-22(2,3)17(26-21(29)31-24(7,8)9)19(27)25-18(23(4,5)6)20(28)30-15-16-13-11-10-12-14-16/h10-14,17-18H,15H2,1-9H3,(H,25,27)(H,26,29)/t17-,18-/m1/s1 |
InChI-Schlüssel |
PDKZDAGIYMWYLQ-QZTJIDSGSA-N |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N[C@H](C(=O)OCC1=CC=CC=C1)C(C)(C)C)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(C(=O)NC(C(=O)OCC1=CC=CC=C1)C(C)(C)C)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


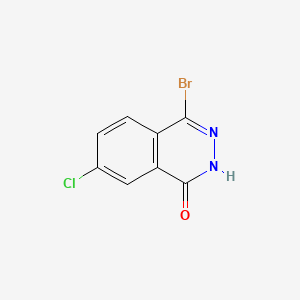
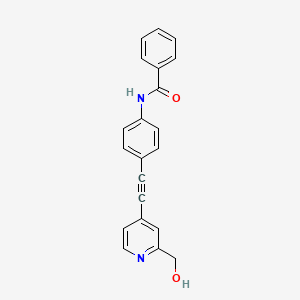


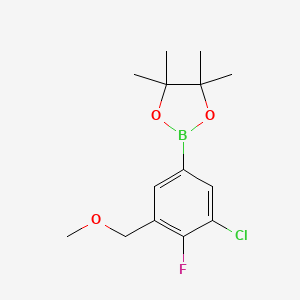
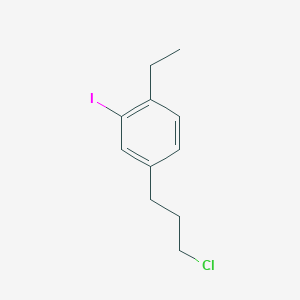
![2-[[4-(Diethylamino)phenyl]diazenyl]benzoate](/img/structure/B14037539.png)
